DDR1/2 inhibitor-2

Description

Overview of DDR1 and DDR2 as Receptor Tyrosine Kinases

DDR1 and DDR2 are distinguished from other RTKs by their activation through binding to various types of collagen. prospecbio.comaimspress.com This interaction triggers a slow and sustained phosphorylation process, a kinetic feature that sets them apart from typical RTKs activated by soluble growth factors. aimspress.comnih.gov DDR1 is predominantly found in epithelial cells, while DDR2 is mainly expressed in mesenchymal cells such as fibroblasts and smooth muscle cells. mdpi.commdpi.com The dysregulation of DDR signaling has been implicated in a range of human diseases, including fibrosis, arthritis, and cancer. nih.govnih.gov

Both DDR1 and DDR2 are single-pass type I transmembrane glycoproteins. prospecbio.comnih.gov Their structure is characterized by an extracellular region containing a discoidin (DS) domain and a DS-like domain, a transmembrane segment, and an intracellular region with a juxtamembrane domain and a kinase domain. aimspress.comnih.gov The N-terminal DS domain is the primary site for collagen binding. aimspress.comnih.gov

Table 1: Structural Comparison of DDR1 and DDR2

| Feature | DDR1 | DDR2 |

|---|---|---|

| Primary Location | Epithelial cells mdpi.commdpi.com | Mesenchymal cells mdpi.commdpi.com |

| Isoforms | Five (DDR1a-e) nih.govfrontiersin.org | One prospecbio.comnih.gov |

| Functional Kinase Domain | Present in DDR1a, DDR1b, DDR1c nih.govfrontiersin.org | Present prospecbio.comnih.gov |

| Key Ligands | Fibrillar collagens (I, II, III, V), Basement membrane collagen (IV) prospecbio.comnih.gov | Fibrillar collagens (I, II, III, V), Non-fibrillar collagen (X) prospecbio.comnih.gov |

DDRs are unique among RTKs in that they are activated by native, triple-helical collagens. aimspress.com Both DDR1 and DDR2 are activated by fibrillar collagens, including types I, II, III, and V. prospecbio.comnih.gov However, their specificity diverges for other collagen types; DDR1 is uniquely activated by basement membrane collagen IV, whereas DDR2 is primarily activated by non-fibrillar collagen X. prospecbio.comnih.gov

The binding of collagen to the DS domain of DDRs initiates a slow and sustained autophosphorylation of the intracellular kinase domain, a process that can persist for several days. aimspress.comnih.gov This contrasts sharply with the rapid and transient activation typical of other RTKs. aimspress.com The primary binding site for both DDR1 and DDR2 in fibrillar collagens II and III is a specific amino acid motif, GVMGFO (where O is hydroxyproline). nih.gov While this motif is recognized by both receptors, differences in peripheral amino acids in the binding trench likely account for their distinct specificities towards non-fibrillar collagens. nih.gov Interestingly, studies have shown that DDRs exist as pre-formed dimers in the cell membrane, and collagen binding is thought to induce a conformational change within this dimer, leading to activation. nih.govohiolink.edu

Physiological Roles of DDR1 and DDR2

DDR1 and DDR2 are involved in a multitude of essential physiological processes, reflecting their fundamental role as sensors of the collagenous extracellular matrix. nih.govmdpi.com Their functions are critical during embryonic development and in maintaining tissue homeostasis in adults. mdpi.comnih.gov

The activation of DDR1 and DDR2 by collagen triggers downstream signaling cascades that influence a wide array of cellular behaviors. mdpi.com These include regulating cell-to-matrix interactions that are vital for tissue organization and function. capes.gov.br

Both DDR1 and DDR2 play significant roles in cell adhesion and migration, processes fundamental to development, tissue repair, and immune response. mdpi.comnih.gov DDR1 has been shown to be important for the adhesion of cells to a collagen matrix. nih.gov For instance, DDR1 expression is linked to melanocyte adhesion. tandfonline.com In the context of the immune system, DDR1 expressed on activated T cells can bind to collagen, which in turn enhances T cell migration. mdpi.com Similarly, DDR2 is involved in the migration of neutrophils in 3D collagen matrices. mdpi.com The co-expression of both DDR1 and DDR2 has been observed to inhibit cell migration. nih.govnih.gov

DDRs are also key regulators of cell proliferation and differentiation. mdpi.commdpi.com For example, DDR1 can increase cell proliferation. nih.govresearchgate.net However, the co-expression of DDR1 and DDR2 appears to have an inhibitory effect on proliferation. nih.govnih.gov DDR2 has a well-established role in skeletal development, where it is important for the proliferation of chondrocytes. mdpi.com The differentiation of osteoblasts is also modulated by DDR2. researchgate.net Furthermore, DDR1 signaling is involved in the differentiation and maturation of brain cells and is essential for the development of the mammary gland. mdpi.com

Table 2: Summary of Cellular Processes Mediated by DDRs

| Cellular Process | Role of DDR1 | Role of DDR2 |

|---|---|---|

| Cell Adhesion | Promotes adhesion to collagen I matrix nih.gov | Less implicated in adhesion to collagen I nih.gov |

| Cell Migration | Can enhance T cell migration mdpi.com; inhibits migration when co-expressed with DDR2 nih.govnih.gov | Promotes neutrophil migration mdpi.com |

| Cell Proliferation | Increases cell proliferation nih.govresearchgate.net | Important for chondrocyte proliferation mdpi.com |

| Cell Differentiation | Involved in brain cell and mammary gland development mdpi.com | Modulates osteoblast and chondrocyte differentiation researchgate.net |

Cellular Processes Mediated by DDRs

Extracellular Matrix Remodeling

Discoidin domain receptors play a significant role in the dynamic process of extracellular matrix (ECM) remodeling. nih.govresearchgate.netuniprot.org This involves both the synthesis and degradation of ECM components, a process critical for tissue homeostasis, wound healing, and also implicated in pathological conditions. tandfonline.comuniprot.org

DDR1 is known to regulate ECM remodeling by upregulating the expression of several matrix metalloproteinases (MMPs), including MMP-2, MMP-7, and MMP-9. uniprot.org These enzymes are responsible for degrading various components of the ECM, thereby facilitating cell migration and tissue repair. uniprot.org For instance, in smooth muscle cells, DDR1 activation by type I collagen is crucial for the production of MMP-2 and MMP-9, which in turn promotes cell migration. ahajournals.org The proteolytic activity of membrane-anchored collagenases, such as MT1-MMP, can cleave DDR1, which in turn attenuates collagen-induced receptor phosphorylation and signaling. nih.gov This suggests a feedback mechanism where MMPs can modulate DDR1 activity. nih.gov

DDR2 also plays a role in ECM remodeling. frontiersin.orgresearchgate.net In response to collagen, activation of DDR2 can lead to the upregulation of MMP-1 expression. nih.gov In the context of liver fibrosis, DDR2 is involved in the bioactivation of hepatic stellate cells (HSCs) and the secretion of MMPs, which contributes to the development of fibrosis in its early stages. frontiersin.org However, in chronic liver fibrosis, DDR2-mediated MMP-2 activity appears to play a more prominent role in the degradation of the hepatic ECM. frontiersin.org Studies in fibroblasts have shown that DDR2 is required for the mechanical attachment of these cells to 3D collagen matrices, a process that is fundamental to collagen fibril organization. spandidos-publications.com

The interplay between DDRs and MMPs is a key aspect of their role in ECM remodeling. By influencing the expression and activity of these proteases, DDRs can finely tune the composition and structure of the surrounding matrix.

Cytoskeletal Dynamics

Discoidin domain receptors (DDRs) are increasingly recognized for their influence on cytoskeletal dynamics, which are fundamental to cell shape, adhesion, and migration. spandidos-publications.comnih.gov The interaction of DDRs with the extracellular matrix, particularly collagen, can trigger intracellular signaling events that lead to the reorganization of the actin cytoskeleton. spandidos-publications.commdpi.com

DDR1 has been shown to regulate cell spreading and motility through its interaction with nonmuscle myosin IIA. spandidos-publications.com This interaction is important for the alignment and compaction of collagen fibers, processes that contribute to the mechanical properties of tissues. nih.gov Furthermore, DDR1 can colocalize with E-cadherin at cell-cell contacts and influence the localization of RhoE, a protein involved in regulating actomyosin (B1167339) contractility, which is essential for collective cell migration. tandfonline.com

DDR2 also plays a critical role in modulating cytoskeletal-dependent cellular functions. Silencing of DDR2 in fibroblasts significantly reduces the formation of dendritic extensions, which are crucial for the entanglement of fibroblasts with collagen fibrils in a 3D matrix. spandidos-publications.com This suggests a role for DDR2 in controlling membrane dynamics and the mechanical attachment of cells to the ECM. spandidos-publications.com It is thought that signaling proteins involved in cytoskeleton rearrangement may be recruited to the cytoplasmic region of DDR2, forming a signaling complex that regulates cell spreading and attachment. spandidos-publications.com In neuroblastoma cells, downregulation of DDR2 leads to a significant reduction in cell stiffness and elongation, as well as decreased traction forces on collagen-coated substrates, highlighting its role in migration mechanics. nih.govnih.gov

The DNA damage response (DDR) pathways, which are critical for maintaining genome stability, have also been linked to cytoskeletal dynamics. nih.govmdpi.comnih.gov Following DNA damage, the RhoA/ROCK signaling axis is activated, leading to the reorganization of the actin cytoskeleton. mdpi.com This cytoskeletal reorganization is thought to play an important role in the cellular response to genotoxic stress. mdpi.com While the direct link between collagen-activated DDRs and the DNA damage response-induced cytoskeletal changes is still an area of active research, the involvement of both in regulating the cytoskeleton points to a complex interplay between the extracellular environment and intracellular stress responses.

Pathological Implications of DDR Dysregulation

While the normal activation of DDRs is essential for physiological processes, their dysregulated expression and activity are implicated in the pathogenesis of numerous human diseases. nih.govnih.gov Aberrant DDR signaling can disrupt tissue homeostasis and contribute to the progression of fibrotic disorders, inflammatory conditions, and various cancers. mdpi.comnih.govmdpi.com

Role in Fibrotic Disorders

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. DDRs, particularly DDR1, are significantly upregulated in various fibrotic conditions and are considered key players in the fibrotic process. redxpharma.comresearchgate.netresearchgate.net

In the kidney, DDR1 expression is low in healthy tissue but becomes rapidly upregulated in response to injury. nih.govvumc.orgfrontiersin.org Its activation promotes both inflammation and fibrosis by increasing the production of pro-inflammatory cytokines like MCP-1 and pro-fibrotic factors such as TGF-β. nih.govfrontiersin.org Studies using mouse models of kidney disease have shown that the absence of DDR1 reduces acute tubular injury, inflammation, and tubulointerstitial fibrosis. nih.govvumc.org The pro-fibrotic action of DDR1 in the kidney involves both its kinase activity and its ability to translocate to the nucleus to promote the transcription of pro-fibrotic genes. frontiersin.org Small molecule inhibitors of DDR1 have shown therapeutic potential in preclinical models of kidney fibrosis. acs.orgredxpharma.com

In the lungs, both DDR1 and DDR2 are highly expressed in fibrotic tissues compared to normal lung tissue. researchgate.net DDR1-deficient mice show reduced lung injury and collagen deposition in a bleomycin-induced model of pulmonary fibrosis. nih.gov This protective effect is associated with decreased inflammation and reduced activation of the p38 MAPK pathway. nih.gov While the role of DDR2 in lung fibrosis is less clear, some studies suggest it may also contribute to the disease process. atsjournals.org

The role of DDRs in liver fibrosis is more complex. frontiersin.org While DDR expression is generally correlated with the degree of liver fibrosis, DDR1 and DDR2 may have different roles. frontiersin.org In early-stage liver injury, DDR2 appears to promote fibrosis by activating hepatic stellate cells. frontiersin.orgnih.gov However, in chronic liver fibrosis, DDR2 may have a protective role by promoting the degradation of the ECM. frontiersin.orgnih.govnih.gov In contrast, DDR1 seems to be more consistently pro-fibrotic. researchgate.net

The consistent upregulation of DDRs in fibrotic tissues makes them attractive therapeutic targets. redxpharma.comtandfonline.comresearchgate.net

Involvement in Inflammatory Conditions

Dysregulation of Discoidin Domain Receptors (DDRs) is increasingly implicated in the pathogenesis of various inflammatory conditions. nih.govmdpi.com DDRs can influence inflammatory responses by modulating the production of cytokines and chemokines, and by affecting the migration and activation of immune cells. nih.govnih.gov

DDR1 has been shown to promote inflammation in several disease models. nih.gov In the context of kidney injury, DDR1 activation on renal tubular epithelial cells leads to the production of the pro-inflammatory cytokine MCP-1, which is a potent chemoattractant for monocytes and macrophages. nih.govfrontiersin.org This effect is mediated through the phosphorylation of downstream targets like BCR and the activation of β-catenin. nih.govfrontiersin.org Furthermore, DDR1 can promote the production of TGF-β via STAT3 activation, creating a vicious cycle that amplifies both pro-inflammatory and pro-fibrotic signaling. nih.govfrontiersin.orgresearchgate.net In macrophages, DDRs can regulate adhesion, migration, and secretion, and their expression is often elevated in inflammatory microenvironments. nih.gov Activation of DDRs in macrophages can exacerbate inflammation, for instance, by regulating NLRP3 inflammasomes in idiopathic pulmonary fibrosis. nih.gov

DDR2 is also involved in inflammatory processes. It is expressed in atherosclerotic plaques, and its upregulation in vascular smooth muscle cells (VSMCs) in response to pro-atherosclerotic conditions suggests a role in the chronic inflammation associated with atherosclerosis. nih.govresearchgate.net In this setting, DDR2 can influence the migration and proliferation of VSMCs and the expression of matrix metalloproteinases, which are involved in plaque stability. nih.govresearchgate.netahajournals.org

The connection between the DNA Damage Response (DDR) and the immune system also highlights a potential indirect role for DDRs in inflammation. frontiersin.org Chronic inflammation can be an outcome of a persistent DNA damage response, and conversely, prolonged inflammation can cause DNA damage. frontiersin.orgencyclopedia.pub Given that DDRs are activated in tissue injury and can modulate inflammatory cell behavior, they may be part of the complex interplay between tissue damage, repair, and chronic inflammation. nih.govvumc.org

Contribution to Neoplastic Diseases

The dysregulation of Discoidin Domain Receptor (DDR) expression and signaling is increasingly recognized as a contributor to the progression of various cancers. mdpi.comnih.govmdpi.com Both DDR1 and DDR2 have been implicated in multiple aspects of tumorigenesis, including tumor growth, invasion, and metastasis. cellsignet.comnih.govresearchgate.net

Overexpression of DDR1 has been observed in a range of malignancies, including lung, breast, brain, liver, and pancreatic cancers. mdpi.com This overexpression often correlates with more advanced tumor stages and poorer patient outcomes. researchgate.net DDR1 can promote tumor cell proliferation, migration, and invasion. researchgate.net For instance, in breast cancer, DDR1 can regulate the formation of linear invadosomes, which are structures involved in cell invasion, in a manner that is dependent on collagen binding but independent of its kinase activity. tandfonline.com

DDR2 has also been linked to cancer progression. researchgate.net Elevated expression of DDR2 is associated with increased metastasis in various cancers, including neuroblastoma. nih.gov In melanoma, DDR2 contributes to increased cell migration and invasion by modulating the production of matrix metalloproteinases (MMPs) MMP-2 and MMP-9. oup.com Knocking down DDR2 has been shown to decrease cell migration in several cancer cell types. nih.gov

The interaction of cancer cells with the collagenous extracellular matrix via DDRs is a critical factor in their invasive potential. cellsignet.com By regulating cell adhesion to the ECM and the activity of MMPs, DDRs can facilitate the breakdown of tissue barriers and the spread of tumor cells to distant sites. cellsignet.com

It is important to note that the function of DDRs in cancer can be context-dependent. For example, while often pro-tumorigenic, there are instances where their roles are more complex. The interplay between DDR1 and DDR2 can also be significant, as co-expression of both receptors can sometimes have inhibitory effects on cell proliferation. tandfonline.com

Rationale for Targeting DDRs with Small Molecule Inhibitors

The significant involvement of Discoidin Domain Receptors (DDRs) in the pathophysiology of major human diseases, including fibrosis, inflammation, and cancer, provides a strong rationale for their development as therapeutic targets. nih.govtandfonline.commdpi.comfrontiersin.org Small molecule inhibitors designed to block the kinase activity of DDRs represent a promising strategy to counteract the detrimental effects of their aberrant activation. redxpharma.commdpi.comfrontiersin.org

A key reason for targeting DDRs is their frequent upregulation in diseased tissues while being expressed at low levels in healthy adult organs. nih.govresearchgate.netjst.go.jp This differential expression suggests that inhibiting DDRs could have a favorable therapeutic window, minimizing off-target effects on normal tissues. redxpharma.comredxpharma.com

In fibrotic diseases, where DDR1 is a key driver of excessive extracellular matrix deposition and inflammation, inhibitors have shown preclinical efficacy. redxpharma.comnih.govredxpharma.com By blocking DDR1 signaling, these inhibitors can reduce the production of pro-fibrotic and pro-inflammatory mediators, thereby halting or even reversing the progression of fibrosis in models of kidney and lung disease. redxpharma.comnih.govredxpharma.com The development of selective DDR1 inhibitors is seen as a potential first-in-class treatment for conditions like chronic kidney disease. redxpharma.comacs.org

In oncology, the rationale for targeting DDRs stems from their role in promoting tumor growth, invasion, and metastasis. tandfonline.commdpi.comjst.go.jp Inhibiting DDR1 or DDR2 can disrupt the crucial interactions between cancer cells and the tumor microenvironment, thereby impeding their ability to spread. cellsignet.comoup.com Furthermore, the concept of "synthetic lethality" is being explored in the broader field of DNA Damage Response (DDR) inhibitors. frontiersin.orgastrazeneca.commdpi.com While distinct from the collagen receptors, this principle of targeting specific cellular dependencies could also be applicable to DDR1/2 inhibitors, particularly in combination therapies. astrazeneca.comdrugtargetreview.comlabiotech.eu Combining DDR inhibitors with conventional chemotherapy, radiotherapy, or other targeted agents could enhance treatment efficacy and overcome resistance. drugtargetreview.comlabiotech.eu

The development of potent and selective DDR inhibitors is an active area of research. redxpharma.commdpi.com While some existing kinase inhibitors like imatinib (B729), dasatinib, and nilotinib (B1678881) have shown activity against DDRs, there is a concerted effort to develop novel compounds with greater specificity to improve their therapeutic profile and reduce potential side effects. tandfonline.commdpi.com

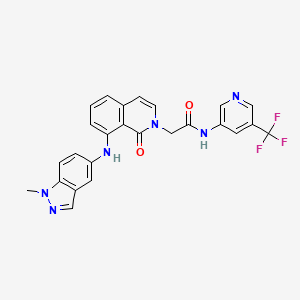

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H19F3N6O2 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

2-[8-[(1-methylindazol-5-yl)amino]-1-oxoisoquinolin-2-yl]-N-[5-(trifluoromethyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C25H19F3N6O2/c1-33-21-6-5-18(9-16(21)11-30-33)31-20-4-2-3-15-7-8-34(24(36)23(15)20)14-22(35)32-19-10-17(12-29-13-19)25(26,27)28/h2-13,31H,14H2,1H3,(H,32,35) |

InChI Key |

JUQLDWCLIQVXCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC3=CC=CC4=C3C(=O)N(C=C4)CC(=O)NC5=CN=CC(=C5)C(F)(F)F)C=N1 |

Origin of Product |

United States |

Characterization of Ddr1/2 Inhibitor 2 Ddr1 in 2 As a Chemical Probe

Nomenclature and Contextual Identification

DDR1/2 inhibitor-2, also known as DDR1-IN-2, is a chemical compound identified as a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and to a lesser extent, Discoidin Domain Receptor 2 (DDR2). medchemexpress.comfrontiersin.orgacs.orgnih.govnih.gov It is also referred to by the synonym 7rh. medchemexpress.comtargetmol.com This compound is classified as a type II kinase inhibitor, which binds to the 'DFG-out' conformation of the kinase domain, where the conserved Asp-Phe-Gly motif is flipped. acs.orgnih.gov DDR1-IN-2 was discovered through a focused medicinal chemistry library approach aimed at identifying potent and selective kinase inhibitors. acs.orgnih.gov It is often discussed in the context of its analog, DDR1-IN-1, which is more selective for DDR1. acs.orgnih.govrndsystems.commdpi.com The compound contains an alkyne group, making it a click chemistry reagent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. medchemexpress.com

In Vitro Potency and Selectivity Profile

Inhibitory Concentration (IC50) Values against DDR1 and DDR2

DDR1-IN-2 has demonstrated potent inhibition of DDR1 in various in vitro assays. The reported IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, vary slightly across different studies but consistently show high potency against DDR1.

One study reported an IC50 of 47 nM for DDR1 and 145 nM for DDR2. frontiersin.orgacs.orgnih.govmdpi.com Another study found an IC50 of 13.1 nM for DDR1 and 203 nM for DDR2. medchemexpress.comglpbio.com A separate investigation reported an IC50 of 6.8 nM for DDR1. targetmol.com These variations can be attributed to different experimental conditions and assay formats.

| Target | IC50 (nM) | Reference |

|---|---|---|

| DDR1 | 47 | frontiersin.orgacs.orgnih.govmdpi.com |

| DDR2 | 145 | frontiersin.orgacs.orgnih.govmdpi.com |

| DDR1 | 13.1 | medchemexpress.comglpbio.com |

| DDR2 | 203 | medchemexpress.comglpbio.com |

| DDR1 | 6.8 | targetmol.com |

Kinome-Wide Selectivity Screening Analysis

Kinome-wide selectivity screening has revealed that while DDR1-IN-2 is a potent DDR1 inhibitor, it is less selective than its counterpart, DDR1-IN-1. acs.orgnih.gov A KinomeScan analysis, which assesses the binding of an inhibitor to a large panel of kinases, showed that DDR1-IN-2 has a selectivity score (S(1) at 1 µM) of 0.07. acs.orgnih.gov This indicates that at a concentration of 1 µM, the inhibitor binds to a small fraction of the tested kinome.

The screening identified several potential off-target kinases for DDR1-IN-2, including Abl, BLK, CSK, EGFR, LCK, and PDGFRβ. acs.orgnih.gov In contrast, DDR1-IN-1 exhibited a much better selectivity score of 0.01. acs.orgnih.gov Another study screening against 456 kinases confirmed the high selectivity of a similar compound, 7RH (DDR1-IN-2), for DDR1. mdpi.com This broader activity profile of DDR1-IN-2 suggests that its cellular effects may be a result of inhibiting multiple kinases. acs.orgnih.gov

Comparative Selectivity with Other Multi-Targeted Kinase Inhibitors (e.g., Dasatinib, Imatinib)

DDR1 and DDR2 are also known targets of several clinically approved multi-targeted kinase inhibitors, including Dasatinib and Imatinib (B729). acs.orgnih.govresearchgate.net These drugs were initially developed as inhibitors of the BCR-ABL kinase. acs.orgnih.govresearchgate.net

Dasatinib is a potent inhibitor of both DDR1 and DDR2, with reported IC50 values of 0.5 nM and 1.4 nM, respectively. researchgate.net It is considered a type-1 inhibitor, binding to the active 'DFG-in' conformation of the kinase domain. nih.gov

Imatinib also inhibits DDR1 and DDR2, but with lower potency compared to Dasatinib. nih.gov Reported IC50 values for Imatinib against DDR1 and DDR2 are 41 nM and 71 nM, respectively. nih.gov Like DDR1-IN-2, Imatinib is a type II inhibitor. nih.gov

Compared to these multi-targeted inhibitors, DDR1-IN-2 shows a different selectivity profile. While Dasatinib and Imatinib potently inhibit a range of kinases including Abl, c-Kit, and PDGFR, DDR1-IN-2's off-target profile includes a different set of kinases. acs.orgnih.govtargetmol.comglpbio.com For instance, DDR1-IN-2 also shows inhibitory activity against Bcr-Abl and c-Kit, but with significantly higher IC50 values of 414 nM and 2500 nM, respectively, indicating weaker inhibition compared to its primary target, DDR1. targetmol.comglpbio.com This makes DDR1-IN-2 a useful tool for studying the specific roles of DDR1, although its multi-targeted nature must be considered when interpreting experimental results. acs.orgnih.gov

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Other Key Targets | Reference |

|---|---|---|---|---|

| DDR1-IN-2 | 6.8 - 47 | 145 - 203 | Abl, BLK, CSK, EGFR, LCK, PDGFRβ, Bcr-Abl (414 nM), c-Kit (2500 nM) | medchemexpress.comfrontiersin.orgacs.orgnih.govtargetmol.commdpi.comglpbio.com |

| Dasatinib | 0.5 | 1.4 | BCR-ABL, SRC family kinases, c-Kit, PDGFRβ | researchgate.net |

| Imatinib | 41 | 71 | BCR-ABL, c-Kit, PDGFRα/β | nih.gov |

Molecular Mechanisms of Ddr1/2 Inhibitor 2 Action

Binding Mode and Conformational Interactions with DDR Kinase Domain

The inhibitory action of compounds like DDR1/2 inhibitor-2 is a consequence of their specific binding within the ATP pocket of the DDR kinase domain. This interaction locks the kinase in a non-functional state, preventing the phosphorylation of downstream substrates. The binding is characteristic of a Type II kinase inhibitor. nih.govmdpi.com

This compound and similar Type II inhibitors bind to and stabilize an inactive conformation of the kinase domain known as the "DFG-out" conformation. mdpi.comnih.govnih.govmdpi.com In this state, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped from its active orientation. mdpi.comnih.gov This conformational change exposes a hydrophobic back pocket adjacent to the ATP binding site, which is then occupied by the inhibitor. nih.govnih.gov By stabilizing this inactive DFG-out state, the inhibitor prevents the kinase from adopting its active conformation, thereby blocking its function. mdpi.comnih.gov All DDR ATP competitive inhibitors discovered to date are classified as Type II inhibitors that bind to the DFG-out conformation. mdpi.comsemanticscholar.org

The stable binding of DDR inhibitors is mediated by specific interactions with key amino acid residues within the kinase domain. A crucial interaction for many DDR inhibitors is the formation of a hydrogen bond with the backbone amide of Methionine-704 (Met-704) in the hinge region of the ATP binding site. mdpi.comnih.gov Docking studies of this compound into the DDR1 kinase domain suggest a binding mode consistent with other Type II inhibitors. acs.org For its close analog, DDR1-IN-1, co-crystal structures confirm that its indolin-2-one group forms a single hydrogen bond with Met-704. nih.gov Other important interactions observed for similar inhibitors include hydrogen bonds with the side chain of Glutamate-672 (Glu-672) on the αC helix and the backbone amide of Aspartate-784 (Asp-784) within the DFG motif. mdpi.comnih.gov

This compound functions as an ATP-competitive inhibitor. semanticscholar.org By occupying the adenine-binding region of the ATP pocket and extending into the adjacent hydrophobic pocket created by the DFG-out conformation, the inhibitor physically blocks the binding of ATP. mdpi.comnih.gov Without access to ATP, the kinase cannot perform the phosphotransfer reaction required for autophosphorylation and the subsequent phosphorylation of its substrates, effectively halting the signaling cascade. nih.govmdpi.com

Modulation of DDR Autophosphorylation

The binding of this compound to the kinase domain directly translates to the inhibition of the receptor's autophosphorylation, a critical step for its activation.

DDRs are activated by binding to extracellular matrix collagens, which triggers their dimerization and subsequent autophosphorylation. nih.gov this compound effectively blocks this collagen-induced autophosphorylation of DDR1 in cellular assays. acs.org This demonstrates the inhibitor's ability to counteract the primary activation mechanism of the receptor, even in the presence of its natural ligand. nih.gov

In addition to blocking ligand-stimulated activity, this compound also potently inhibits the basal autophosphorylation of DDR1 in the absence of collagen stimulation. acs.org Research has shown that this compound inhibits basal DDR1 autophosphorylation with a cellular EC50 of 9 nM. acs.org Interestingly, studies comparing the inhibition in the presence and absence of collagen found that the compound demonstrated weaker inhibition of DDR1 autophosphorylation without collagen stimulation. acs.org

Interactive Data Table: Cellular Potency against DDR1 Autophosphorylation

| Compound | Basal EC50 (nM) |

| DDR1-IN-1 | 86 |

| This compound | 9 |

Data sourced from scientific studies measuring the inhibition of DDR1 autophosphorylation in U2OS cells. acs.org

Impact on Downstream Signaling Pathways

The inhibition of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) by this compound initiates a cascade of effects on various intracellular signaling pathways that are crucial for cellular processes such as proliferation, migration, and survival. As receptor tyrosine kinases activated by collagen, DDRs serve as critical transducers of signals from the extracellular matrix to the cell's interior. nih.gov The inhibitor, by blocking the kinase activity of these receptors, effectively modulates the downstream signaling networks that are dependent on DDR phosphorylation.

Regulation of MAPK/ERK Pathway Activity

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. medchemexpress.commedchemexpress.com Activation of DDR1 and DDR2 by collagen is known to stimulate the MAPK/ERK pathway. nih.govresearchgate.net While direct studies detailing the precise dose-dependent effects of this compound on ERK phosphorylation are limited, its function as a DDR kinase inhibitor implies a reduction in the activation of this pathway.

A combinatorial kinase inhibitor screen performed with DDR1-IN-2 (an alternative designation for this compound) revealed positive combination effects with MEK inhibitors. nih.gov MEK is a critical kinase directly upstream of ERK in the MAPK cascade. medchemexpress.com This synergistic effect suggests that simultaneous blockade of DDR signaling by this compound and a core component of the MAPK/ERK pathway leads to a more profound anti-proliferative effect, indicating a functional interaction between the inhibitor's primary targets and this signaling axis. nih.gov

Influence on PI3K/Akt Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another fundamental pathway that governs cell survival, growth, and metabolism. researchgate.net DDR signaling has been shown to activate the PI3K/Akt pathway upon collagen stimulation. nih.govresearchgate.net Research on DDR1-IN-2 has provided significant evidence for its influence on this cascade. nih.govacs.org

A screening of a kinase inhibitor library revealed that the anti-proliferative activity of DDR1-IN-2 could be potentiated by co-administration with PI3K or mTOR inhibitors. nih.govacs.org This suggests that cancer cells may rely on the PI3K/Akt pathway to bypass the effects of DDR1/2 inhibition. The synergistic effect observed when combining DDR1-IN-2 with the mTOR inhibitor AZD8055 highlights the interplay between DDR signaling and the PI3K/Akt/mTOR axis. nih.govacs.org By inhibiting DDR1 and DDR2, this compound likely attenuates the initial collagen-induced signal that leads to PI3K/Akt activation.

| Inhibitor Combination | Observed Effect | Implication for Signaling | Reference |

|---|---|---|---|

| DDR1-IN-2 + AZD8055 (mTOR Inhibitor) | Synergistic anti-proliferative effect | Highlights the role of the PI3K/Akt/mTOR pathway in mediating cellular responses to DDR1/2 inhibition. | nih.govacs.org |

| DDR1-IN-2 + GSK1059615 (PI3K Inhibitor) | Positive combination effect in growth inhibition | Suggests that this compound impacts the PI3K/Akt signaling cascade. | nih.gov |

Modulation of JAK/STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, impacting immunity, cell proliferation, and differentiation. medchemexpress.com DDR1 activation has been linked to the stimulation of the JAK/STAT pathway. researchgate.net One study investigating the co-expression of DDR1 and DDR2 found no significant differences in the activation of JAK2 following collagen stimulation. nih.govnih.gov

Furthermore, research has uncovered a non-canonical, kinase-independent signaling mechanism where DDR1, upon collagen binding, can activate JAK2 and STAT3. researchgate.net This suggests that while a kinase inhibitor like this compound would be expected to block kinase-dependent STAT activation, its effect on kinase-independent signaling routes may be limited.

Interactions with Rho-GTPase Pathways

Rho-family GTPases are key regulators of the actin cytoskeleton, controlling cell shape, polarity, and migration. mdpi.com DDR1 signaling has been shown to interact with these pathways. Specifically, collagen-induced DDR1 activation can stimulate the Rho GTPase Cdc42, which is involved in the formation of filopodia. nih.gov As a direct inhibitor of DDR1 phosphorylation, this compound is anticipated to block this downstream activation of Cdc42. This interaction is complex, as other studies have shown that DDR1 activation can also inhibit cell spreading by suppressing Cdc42 activity that is mediated by α2β1 integrin. nih.gov

Effects on NFκB2 Pathway (Non-Canonical)

The NF-κB family of transcription factors plays a pivotal role in inflammatory responses, immunity, and cell survival. nih.gov The broader NF-κB pathway can be activated downstream of DDR signaling. nih.gov However, the available scientific literature from the conducted search does not provide specific details on the modulation of the non-canonical NF-κB2 pathway by this compound. The non-canonical pathway is distinct from the classical pathway and is typically activated by a different subset of stimuli. embopress.org Therefore, while an interaction is plausible given the role of DDRs in inflammation, direct evidence linking this compound to the NF-κB2 pathway specifically is not established in the reviewed sources.

Inhibition of Integrin-Mediated Signaling (e.g., STAT1/3, Cdc42)

DDRs and integrins are two major classes of cell surface receptors that bind to collagen, and their signaling pathways can interact. nih.gov Research has revealed a novel signaling mechanism where the activation of DDR1 can suppress cell spreading that is dependent on α2β1 integrin. nih.gov This suppression is achieved through the inhibition of integrin-mediated Cdc42 activation. nih.gov

By blocking the kinase activity of DDR1, this compound would be expected to prevent this suppressive action. Consequently, the inhibitor may indirectly modulate integrin-mediated signaling by relieving the inhibitory control exerted by activated DDR1. This could restore or enhance integrin-dependent Cdc42 activity and subsequent cell spreading on collagen matrices. nih.gov The connection to STAT1/3 in the context of this compound's effect on integrin signaling is less direct, though STAT signaling is a known downstream target of DDRs. researchgate.net

| Pathway Component | Effect of DDR1 Activation | Anticipated Effect of this compound | Reference |

|---|---|---|---|

| α2β1 integrin-mediated Cdc42 activity | Suppressed | Suppression is relieved, potentially restoring Cdc42 activity. | nih.gov |

| Cell Spreading (integrin-dependent) | Inhibited | Inhibition is relieved, potentially promoting cell spreading. | nih.gov |

Cellular Homeostasis and Mechanotransduction Modulation

The Discoidin Domain Receptors, DDR1 and DDR2, are crucial receptor tyrosine kinases that function as non-integrin collagen receptors, playing a pivotal role in maintaining cellular and tissue homeostasis. nih.govredxpharma.comnih.gov These receptors act as sensors of the extracellular matrix (ECM), translating mechanical cues from the surrounding collagen scaffold into biochemical signals that regulate fundamental cellular processes. nih.govnih.gov This process, known as mechanotransduction, is essential for cell adhesion, migration, proliferation, and ECM remodeling. mdpi.comnih.gov Inhibition of DDR1 and DDR2 by compounds such as this compound directly interferes with these signaling pathways, thereby modulating cellular responses to the mechanical environment.

This compound's mechanism of action is rooted in its ability to block the autophosphorylation of DDR1 and DDR2 that occurs upon collagen binding. redxpharma.com This inhibition disrupts the downstream signaling cascades that govern a cell's interaction with its environment. nih.gov Dysregulation of DDR signaling is implicated in pathologies characterized by disturbed tissue homeostasis, particularly fibrotic diseases and cancer, where the cellular microenvironment is significantly altered. nih.govredxpharma.comnih.gov

Research findings indicate that DDR1 and DDR2 are highly expressed in fibrotic tissues, such as in idiopathic pulmonary fibrosis (IPF), where they contribute to the excessive deposition of ECM. nih.govresearchgate.net By blocking DDR1/2, inhibitors can interrupt a feedforward loop where collagen activates the receptors, which in turn promotes further collagen synthesis and deposition. redxpharma.com For instance, the selective dual DDR1/2 inhibitor VU6015929 has been shown to potently block collagen-induced DDR1 activation and subsequent collagen-IV production. acs.org This demonstrates a direct role for DDR1/2 inhibition in restoring ECM homeostasis.

Furthermore, DDR1/2 signaling is integral to cell migration and adhesion, key components of mechanotransduction. nih.govshoppinggou.com DDR1 deficiency has been shown to impair the adhesion and migration capabilities of cells. mdpi.com Studies on human periodontal ligament cells revealed that knocking down DDR1 significantly reduced both migratory and adhesive capacities, a process potentially regulated by the MEK-ERK1/2 signaling pathway. nih.govshoppinggou.com By inhibiting DDR1 and DDR2, this compound can modulate these cell behaviors, which are critical in processes ranging from wound healing to tumor metastasis. mdpi.comnih.gov In the context of cancer, inhibiting DDR1/2 can counteract matrix-mediated resistance to therapy by disrupting the protective signals that tumor cells receive from their collagen-rich microenvironment. embopress.orgfrontiersin.org

The table below summarizes the key effects of DDR1/2 inhibition on cellular processes related to homeostasis and mechanotransduction, based on findings from studies on various DDR1/2 inhibitors.

| Cellular Process | Effect of DDR1/2 Inhibition | Associated Molecular Changes | Therapeutic Implication |

|---|---|---|---|

| ECM Remodeling | Decreased collagen production and deposition | Inhibition of DDR1/2 autophosphorylation, reduced signaling for collagen synthesis | Anti-fibrotic effects in lung, liver, and kidney disease redxpharma.comnih.gov |

| Cell Migration | Inhibited or reduced cell migration | Disruption of the MEK-ERK1/2 pathway nih.govshoppinggou.com | Potential to reduce tumor cell invasion and metastasis mdpi.comnih.gov |

| Cell Adhesion | Reduced cell adhesion to collagen matrices | Downregulation of DDR1-mediated adhesion signaling nih.govnih.gov | Modulation of cell-matrix interactions in development and disease |

| Cell Proliferation | Suppression of proliferation in pathological contexts | Interference with pro-survival signals from the ECM embopress.org | Overcoming drug resistance in cancer therapy embopress.org |

Preclinical Biological Evaluation of Ddr1/2 Inhibitor 2 in Disease Models

Oncological Applications

The discoidin domain receptors, DDR1 and DDR2, are unique receptor tyrosine kinases activated by collagen and have been implicated in numerous aspects of cancer progression, including proliferation, survival, migration, and invasion. nih.govspandidos-publications.com Their inhibition represents a targeted therapeutic strategy. The small molecule inhibitor referred to as DDR1-IN-2, and in some studies as 7rh, has been evaluated for its anticancer effects in various preclinical models. targetmol.comaacrjournals.orgnih.gov

The inhibition of DDR1/2 has demonstrated significant effects on the proliferation of cancer cells in laboratory settings. The compound DDR1-IN-2 was found to potently inhibit the proliferation of cancer cell lines that express high levels of DDR1. targetmol.com In studies on gastrointestinal stromal tumors (GISTs), the inhibition of DDR1/2 was shown to impair GIST cell survival and proliferation in vitro. researchgate.net

Furthermore, DDR1/2 inhibitors can counteract the protective effects of the tumor microenvironment. In BRAF-mutated melanoma cells (1205Lu), the fibroblast-derived extracellular matrix (ECM) can protect cancer cells from the effects of BRAF inhibitors like Vemurafenib. biorxiv.orgembopress.org However, the addition of a DDR1/2 inhibitor, such as DDR1-IN-1, suppressed this protective action, leading to a significant decrease in cancer cell proliferation. biorxiv.orgembopress.org Similarly, a DDR1 inhibitor known as 7rh was observed to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells in a dose-dependent manner. spandidos-publications.com

| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|---|

| DDR1-IN-2 | General (DDR1-high) | Not specified | Potent inhibition of proliferation. | targetmol.com |

| DDR1-IN-1 | Melanoma | 1205Lu | Suppressed ECM-mediated protection against Vemurafenib, decreasing proliferation. | biorxiv.orgembopress.org |

| 7rh | Nasopharyngeal Carcinoma | CNE2 | Dose-dependent inhibition of proliferation. | spandidos-publications.com |

| General DDR1/2 Inhibitor | Gastrointestinal Stromal Tumor | Not specified | Impaired cell survival and proliferation. | researchgate.net |

DDR1/2 inhibitor-2 and related compounds have been shown to be potent modulators of cancer cell invasion and migration, which are critical steps in metastasis. DDR1-IN-2 was reported to strongly suppress cancer cell invasion. targetmol.com The mechanism often involves disrupting the signaling cascade initiated by collagen. In pancreatic tumor cells, pharmacological inhibition of DDR1 with the inhibitor 7rh (DDR1-IN-2) effectively nullified collagen-induced signaling, which in turn reduced cell migration. aacrjournals.orgnih.gov

The pro-invasive functions of DDR1 are often mediated by the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix. spandidos-publications.com In MDA-MB-231 breast cancer cells, DDR1 was shown to mediate the secretion of MMP-2 and MMP-9, thereby promoting invasion. spandidos-publications.com A novel DDR1 inhibitor, KI-301690, was also found to synergistically inhibit cell migration and invasion when combined with the chemotherapy agent gemcitabine (B846) in pancreatic cancer models. e-century.us This highlights the role of DDR1 inhibition in preventing the cellular processes that lead to the spread of cancer.

The ability of cancer cells to adhere to the extracellular matrix and to form tumors (tumorigenicity) is a key aspect of cancer progression. Studies have shown that DDR1-IN-2 strongly suppresses both cancer cell adhesion and tumorigenicity. targetmol.com The inhibition of DDR1 can directly impact the machinery of cell adhesion. In nasopharyngeal carcinoma cells, the DDR1 inhibitor 7rh was found to decrease the cell adhesion rate. spandidos-publications.com This effect was associated with a marked decrease in the protein expression levels of key molecules involved in cell adhesion, including E-cadherin. spandidos-publications.com

The role of DDR1 in promoting tumor-forming potential has been established in studies where its overexpression enhanced anchorage-independent growth and tumorigenic potential. acs.org Consequently, the inhibition of DDR1 is a logical strategy to reduce these characteristics. Preclinical findings support this, as silencing DDR1 has been demonstrated to reduce tumorigenicity in multiple tumor models. nih.gov The inhibitor 7rh, for instance, reduced the tumorigenic characteristics of gastric cancer cells in vitro. nih.gov

The efficacy of this compound has been validated in living animal models, demonstrating its potential to reduce tumor growth. The selective DDR1 inhibitor 7rh (DDR1-IN-2) has shown significant efficacy in mouse models of pancreatic cancer. aacrjournals.orgnih.gov In both orthotopic xenografts (human tumors grown in mice) and autochthonous models (tumors arising spontaneously in genetically engineered mice), treatment with the inhibitor led to a significant reduction in the primary tumor burden. aacrjournals.orgnih.gov

This antitumor activity has been observed across different cancer types. Preclinical studies have reported that the inhibition of DDR1 with 7rh can reduce the primary tumor burden in models of gastric carcinoma and nasopharyngeal carcinoma, in addition to pancreatic cancer. researchgate.net Furthermore, DDR1 inhibition can enhance the efficacy of other cancer therapies. In pancreatic and epithelial tumor models, the combination of the DDR1 inhibitor 7rh with a mesothelin-targeted immunotoxin (RG7787) resulted in significantly enhanced antitumor activity, with a notable reduction in tumor volume compared to the immunotoxin alone. aacrjournals.org

| Inhibitor | Cancer Type | Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| 7rh (DDR1-IN-2) | Pancreatic Ductal Adenocarcinoma | Orthotopic xenograft and autochthonous models | Significantly reduced primary tumor burden. | aacrjournals.orgnih.gov |

| 7rh | Gastric Carcinoma | Xenograft model | Reduced tumor growth. | nih.govresearchgate.net |

| 7rh | Nasopharyngeal Carcinoma | Not specified | Reduced primary tumor burden. | researchgate.net |

| 7rh | Epithelial and Pancreatic Cancer | Xenograft models | Enhanced antitumor activity of RG7787, leading to reduced tumor volume. | aacrjournals.org |

In Vivo Efficacy in Xenograft and Autochthonous Tumor Models

Enhancement of Chemotherapeutic Response

The Discoidin Domain Receptor 1 (DDR1) has been identified as a potential predictive factor for chemoresistance in various cancers. nih.govjci.org Upregulation of DDR1 is observed during chemotherapy in both laboratory and living organism models. jci.org In patients with lung adenocarcinoma, high levels of DDR1 before treatment have been correlated with a poor response to chemotherapy. jci.org Consequently, inhibiting DDR1 has emerged as a strategy to enhance the effectiveness of conventional cytotoxic agents.

In preclinical studies, the combination of a DDR1 inhibitor with chemotherapy has demonstrated a synergistic therapeutic effect, leading to increased cell death in KRAS-mutant tumors in vivo. jci.org For instance, in pancreatic ductal adenocarcinoma (PDA), a cancer known for its dense extracellular matrix (ECM) that hampers drug delivery, a novel DDR1 inhibitor, KI-301690, was shown to work synergistically with gemcitabine. nih.gov This combination significantly suppressed the growth of pancreatic cancer cells. nih.gov The mechanism involves the attenuation of major tumor ECM components like collagen, fibronectin, and vimentin, which improves the efficacy of gemcitabine. nih.gov Furthermore, the combination therapy effectively decreased the mitochondrial membrane potential, thereby inducing apoptosis. nih.gov

Similarly, in models of highly drug-resistant triple-negative breast cancer, combining a DDR1/2 inhibitor with ERK1/2 or EGFR inhibitors showed significant sensitization to treatment. nih.gov These findings underscore the potential of DDR1/2 inhibitors to augment the response to chemotherapy, particularly in cancers characterized by a prominent stromal component and high DDR1 expression.

Overcoming Matrix-Mediated Drug Resistance (MMDR) in Melanoma

The tumor microenvironment, particularly the extracellular matrix (ECM), plays a crucial role in how tumors respond to therapy, often leading to drug resistance. embopress.orgconestogac.on.ca In BRAF-mutated melanoma, the ECM, especially when derived from melanoma-associated fibroblasts, can protect cancer cells from the effects of BRAF and MEK inhibitors. embopress.orgconestogac.on.ca This phenomenon is known as matrix-mediated drug resistance (MMDR). embopress.orgconestogac.on.ca

Research has shown that DDR1 and DDR2 are key players in this process. embopress.orgnih.gov The use of BRAF/MEK inhibitors can induce remodeling of the collagen in the ECM, which in turn leads to the activation of DDR1 and DDR2 on melanoma cells. embopress.orgconestogac.on.ca This activation triggers a pro-survival signaling pathway involving NIK, IKKα, and NF-κB2, allowing the tumor cells to tolerate the targeted therapy. embopress.orgnih.govbiorxiv.org

Pharmacological inhibition of DDR1 and DDR2 has been shown to overcome this resistance. embopress.orgnih.govbiorxiv.org By targeting these receptors, the pro-survival signals are blocked, making the melanoma cells sensitive to BRAF inhibitors again. embopress.orgbiorxiv.org In preclinical xenograft models, combining a DDR inhibitor like imatinib (B729) with a BRAF inhibitor enhanced the efficacy of the treatment, counteracted the drug-induced collagen remodeling, and delayed tumor relapse. embopress.orgnih.govbiorxiv.org These findings highlight a novel mechanism of drug resistance and provide a strong rationale for using DDR1/2 inhibitors in combination with targeted therapies to overcome MMDR in melanoma. embopress.orgnih.gov

Activity in Specific Cancer Types

The therapeutic potential of inhibiting DDR1/2 has been investigated across various cancer types, demonstrating promising preclinical activity.

Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive subtype of breast cancer with limited targeted treatment options. spandidos-publications.comoncology-central.com DDR1 is often upregulated in TNBC and plays a role in tumor growth and immune evasion. spandidos-publications.comoncology-central.com Inhibition of DDR1 has been shown to decrease breast cancer growth and increase the infiltration of cytotoxic T lymphocytes into the tumor. spandidos-publications.com In drug-resistant TNBC cells, combining a DDR1/2 inhibitor with inhibitors of the ERK1/2 or EGFR pathways has shown to re-sensitize the cells to treatment. nih.gov Furthermore, a specific expression profile of low DDR1 and high DDR2 has been associated with TNBC and a worse prognosis. nih.govspringermedicine.com

Gastric Carcinoma: High expression of DDR1 is found in a significant portion of human gastric carcinomas and is associated with a poor prognosis. nih.govamegroups.org In preclinical models, treatment with a DDR1 inhibitor suppressed the growth of gastric cancer xenografts. nih.gov Cancer-associated fibroblasts can induce DDR1 upregulation in gastric cancer cells, enhancing their tumorigenic potential. mdpi.com Pharmacological inhibition of DDR1 in a mouse xenograft model impeded this fibroblast-induced tumorigenesis. mdpi.com

Lung Adenocarcinoma: In KRAS-mutant lung adenocarcinoma, DDR1 levels are upregulated in response to chemotherapy. jci.org High pretreatment levels of DDR1 correlate with a poor response to chemotherapy in patients. jci.org Combining a DDR1 inhibitor with chemotherapy resulted in a synergistic therapeutic effect and enhanced cell death in in vivo models of KRAS-mutant tumors. jci.org Another study reported that a novel DDR1/2 inhibitor, DDR1-IN-8, showed anti-tumor activity in lung adenocarcinoma. medchemexpress.com

Antifibrotic Research

The role of DDR1/2 inhibitors extends beyond oncology into the realm of fibrotic diseases, where the excessive deposition of extracellular matrix, particularly collagen, is a key pathological feature.

Efficacy in Models of Organ Fibrosis

DDR1 and DDR2 are collagen receptors, and their activation is implicated in the progression of fibrosis in various organs. acs.orgersnet.org Inhibition of these receptors has shown therapeutic potential in preclinical models of organ fibrosis. acs.orgersnet.org

Kidney Fibrosis (e.g., Glomerulonephritis, Alport Syndrome Models)

DDR1 expression is upregulated in several kidney diseases, including glomerulonephritis and Alport syndrome, and its inhibition has been shown to be protective. frontiersin.orgtandfonline.com In mouse models of Alport syndrome, a progressive genetic disorder leading to kidney failure, a selective DDR1 inhibitor preserved renal function and reduced tissue damage. acs.orgnih.gov This was achieved by inhibiting DDR1 phosphorylation and preventing the collagen-induced activation of renal epithelial cells. acs.orgnih.gov

In models of glomerulonephritis, DDR1-deficient mice were protected from the disease, and administration of DDR1-specific antisense oligodeoxynucleotides also provided protection in wild-type animals. mdpi.com Furthermore, DDR1 inhibition has been shown to reduce renal fibrosis and inflammation in models of hypertensive nephropathy. mdpi.commdpi.com The loss of DDR1 expression in the kidney has been found to delay renal fibrosis and inflammation in inherited type IV collagen disease. mdpi.com A novel DDR1 inhibitor, CH6824025, was effective in a unilateral ureteral obstruction (UUO) mouse model, where it ameliorated fibrosis and inflammation. researchgate.net

Interestingly, while DDR1 inhibition is protective, the role of DDR2 in kidney fibrosis appears to be more complex. In a mouse model of Alport syndrome, downregulation of DDR2 did not significantly improve proteinuria or ameliorate renal injury, inflammation, and fibrosis. frontiersin.orgnih.gov

Pulmonary Fibrosis (e.g., Bleomycin-Induced Models)

In the context of pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), DDR1 and DDR2 are highly expressed in fibrotic lung tissue. researchgate.netnih.gov In the widely used bleomycin-induced mouse model of pulmonary fibrosis, the administration of a dual DDR1/2 inhibitor significantly and dose-dependently ameliorated lung inflammation and fibrosis. frontiersin.orgresearchgate.netresearchgate.net Another study showed that deletion of the DDR1 gene was effective in reducing bleomycin-induced lung inflammation and pulmonary fibrosis. mdpi.commdpi.com

A novel and specific DDRs inhibitor, XBLJ-13, demonstrated potent anti-inflammatory and anti-fibrotic activities in the bleomycin-induced pulmonary fibrosis model. nih.gov This compound showed good pharmacokinetic properties and efficacy, suggesting its potential as a candidate for the treatment of pulmonary fibrosis. nih.gov These findings highlight the potential of targeting DDR1 and DDR2 as a therapeutic strategy for this devastating disease. researchgate.netmdpi.com

Anti-inflammatory Investigations

The roles of DDR1 and DDR2 extend to the regulation of inflammatory processes, making their inhibition a potential strategy for treating inflammatory diseases. nih.govmdpi.com Dysregulation of DDRs is implicated in the progression of conditions like arthritis and atherosclerosis. nih.gov

DDR1 activation can stimulate the secretion of inflammatory factors. mdpi.com Research has shown that inhibiting DDR1 can suppress the production of pro-inflammatory cytokines. madridge.org For example, a selective DDR1 inhibitor demonstrated potent inhibition of pro-inflammatory cytokine expression in cellular models. madridge.org In mouse models of colitis, treatment with a dual TORC1/2 inhibitor, AZD8055, which impacts downstream signaling pathways, led to a reduction in Th1 and Th17 cell activation and their associated cytokine production. madridge.org Similarly, studies on other inflammatory models have shown that DDR inhibition can reduce levels of key pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

| Inhibitor/Method | Model System | Effect on Cytokines | Reference |

|---|---|---|---|

| Selective DDR1 Inhibitor | Cellular Models | Potent inhibition of pro-inflammatory cytokine expression. | madridge.org |

| AZD8055 (Dual TORC1/2 Inhibitor) | Murine Colitis Model | Reduced Th1 and Th17 cytokine production. | madridge.org |

| DDR Inhibition (General) | Inflammatory Models | Decreased IL-6 and TNF-α levels. | mdpi.com |

The therapeutic potential of targeting DDRs has been evaluated in animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. madridge.org In a murine model of chronic colitis, the dual TORC1/2 inhibitor AZD8055 significantly alleviated the severity of the disease, as measured by colon length and histological damage. madridge.org The treatment also decreased the number of colonic CD4+ T cells and expanded the population of regulatory T cells (Tregs), indicating potent anti-inflammatory and immune-regulatory effects. madridge.org Other studies have shown that lithium, which can inhibit GSK3β (a downstream effector of some inflammatory pathways), improved the inflammatory response in TNBS- and DSS-induced colitis in mice. nih.gov These findings support the strategy of using inhibitors that modulate these pathways to treat inflammatory bowel diseases. madridge.org

Studies in Bone and Cartilage Biology

DDR1 and DDR2 play crucial, and sometimes opposing, roles in the development and pathology of bone and cartilage. researchgate.net DDR2 is abundantly expressed in articular cartilage and plays a prominent role in bone growth, while DDR1 is expressed by osteoclasts and is involved in bone remodeling. researchgate.netmdpi.com

In the context of osteoarthritis (OA), a degenerative joint disease, both DDRs are implicated. Increased DDR2 expression is associated with cartilage degradation in OA, and it mediates the expression of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades cartilage collagen. mdpi.com Conversely, pharmacological inhibition of DDR1 with the inhibitor 7rh has been shown to reduce chondrocyte apoptosis and protect against cartilage degradation in an animal model of OA, suggesting it may be a disease-modifying drug. Studies in chondrocyte-specific Ddr1 knockout mice revealed that Ddr1 ablation leads to decreased chondrocyte proliferation and terminal differentiation. These findings highlight the complex role of DDRs in skeletal biology and suggest that selective targeting of these receptors could be a therapeutic avenue for conditions like osteoarthritis. researchgate.net

Influence on Osteoblast Differentiation and Function

The differentiation and function of osteoblasts, the cells responsible for bone formation, are critical for maintaining skeletal homeostasis. nih.gov Studies investigating the role of DDR1 and DDR2 have shown that these receptors are integral to osteoblast activity. nih.govfrontiersin.org

Inhibition of DDR1 has been demonstrated to impair osteoblast differentiation and mineralization. oup.com When human osteoblasts were treated with a DDR1 inhibitor, there was a significant reduction in differentiation. oup.com This was accompanied by decreased mRNA expression levels of key osteoblast differentiation markers, including Bone Morphogenetic Protein 2 (BMP2), Alkaline Phosphatase (ALPL), Runt-related transcription factor 2 (RUNX2), Bone Sialoprotein (BSP), and Collagen Type I Alpha 1 Chain (COL1A1). oup.com Furthermore, mineralization, the process of depositing calcium and other minerals to form bone, was also significantly decreased in the presence of the DDR1 inhibitor. oup.com These findings are consistent with observations in mouse models where the specific knockout of Ddr1 in osteoblasts led to reduced cortical thickness and inhibited the expression of osteoblast markers. frontiersin.orgmdpi.com The mechanism appears to involve the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, as DDR1 inhibition was shown to decrease p38 phosphorylation, which in turn affects the expression of Runx2, a master regulator of osteogenesis. oup.commdpi.com

Similarly, DDR2 plays a stimulatory role in osteoblast differentiation. frontiersin.org It has been shown to promote osteoblast differentiation through a pathway involving the activation of ERK/MAPK and subsequent phosphorylation of RUNX2. frontiersin.org Inactivation of Ddr2 in cell cultures resulted in a strong inhibition of osteoblast differentiation, including reduced mineralization and expression of osteoblast markers. frontiersin.org

The table below summarizes the key molecular markers affected by DDR1 inhibition in osteoblasts.

| Marker | Effect of DDR1 Inhibition | Reference |

| BMP2 | Decreased mRNA expression | oup.com |

| ALPL | Decreased mRNA expression | oup.com |

| RUNX2 | Decreased mRNA expression | oup.com |

| BSP | Decreased mRNA expression | oup.com |

| COL1A1 | Decreased mRNA expression | oup.com |

| Mineralization | Significantly decreased | oup.com |

| p38 Phosphorylation | Decreased | oup.commdpi.com |

Role in Osteoarthritis Pathogenesis

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. researchgate.net Both DDR1 and DDR2 have been implicated in the pathogenesis of OA. nih.govresearchgate.netguidetomalariapharmacology.org

Increased expression of DDR2 has been observed in the articular cartilage of patients with OA and in mouse models of the disease. nih.govnih.gov This upregulation of DDR2 is linked to the increased expression of matrix-degrading enzymes, particularly Matrix Metalloproteinase-13 (MMP-13), which plays a crucial role in cartilage degradation. nih.govnih.govnih.gov The activation of DDR2 by cleaved type II collagen in injured joint tissue is considered a key event in OA progression. nih.govmdpi.com Studies have shown that reducing DDR2 expression can slow the progression of osteoarthritis in knee joints in mice. semanticscholar.orgmdpi.com

DDR1 has also been implicated in OA. Periostin (POSTN), a protein involved in OA pathogenesis, signals through DDR1 to induce MMP-13 expression in mouse chondrocytes. nih.gov Inhibition of DDR1, either genetically or experimentally, has been shown to block this POSTN-induced MMP-13 expression, suggesting that specific DDR1 inhibitors could be a therapeutic option for OA. nih.gov Furthermore, recent findings suggest that inhibiting DDR1 can minimize osteoarthritis through an autophagy-related mechanism. nih.govmdpi.com

The following table outlines the key findings regarding the role of DDR1 and DDR2 in osteoarthritis.

| Receptor | Role in Osteoarthritis | Key Mediators | Reference |

| DDR1 | Promotes pathogenesis by mediating POSTN-induced MMP-13 expression. Inhibition may be protective. | POSTN, MMP-13 | nih.gov |

| DDR2 | Upregulated in OA cartilage; promotes cartilage degradation by increasing MMP-13 expression. | MMP-13 | nih.govnih.govnih.gov |

Regulation of Matrix Metalloproteases (MMPs) in Bone Homeostasis

Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen. jcancer.org Their activity is crucial for tissue remodeling, but their dysregulation can contribute to diseases like osteoarthritis and cancer metastasis. jcancer.orgfrontiersin.org DDR1 and DDR2 are known to regulate the expression and activity of MMPs. nih.govfrontiersin.org

DDR signaling plays a role in regulating MMP production. jcancer.org For instance, the binding of fibrillar collagen to DDR2 can lead to the overexpression of Membrane-Type 1 MMP (MT1-MMP), which in turn can activate pro-MMP-2. frontiersin.org In the context of cancer cells, which often metastasize to bone, DDR signaling can stimulate MMP activity, promoting tumor growth and invasion. jcancer.org Studies have shown that inhibiting DDR1/DDR2 signaling can down-regulate the expression and activities of MMP-2 and MMP-9. jcancer.org

In the context of bone homeostasis, DDR1 has been shown to regulate the expression of MMP-1, MMP-2, and MMP-13 through various signaling pathways, including Smad2/3, MEK-ERK1/2, and PI3K/Akt. mdpi.com MT1-MMP can also cleave DDR1, suggesting a complex regulatory interplay between these molecules. biorxiv.org

The table below details the regulatory effects of DDR1/2 on specific MMPs.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Discovery and Design Strategies

The discovery of novel DDR1/2 inhibitors has been propelled by a combination of computational and experimental strategies. These approaches aim to exploit the specific structural features of the DDR1/2 kinase domain to design compounds with high affinity and selectivity.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel starting points for DDR1/2 inhibitor development. This approach begins by screening libraries of low-molecular-weight compounds ("fragments") to find weak but efficient binders to the target protein. These initial hits are then optimized into more potent lead compounds through structure-guided elaboration.

In the context of DDR1, FBDD campaigns have successfully identified fragments that bind to the ATP-binding site. Using biophysical techniques such as X-ray crystallography and surface plasmon resonance (SPR), researchers can visualize how these fragments occupy specific sub-pockets within the kinase domain. For instance, a fragment might be identified that forms a key hydrogen bond with the hinge region. This initial fragment can then be "grown" by adding chemical moieties that extend into adjacent hydrophobic pockets, or two different fragments binding in proximity can be "linked" together to create a single, higher-affinity molecule. This iterative process of fragment screening, structural analysis, and chemical synthesis allows for the efficient exploration of chemical space and the generation of highly optimized lead compounds with favorable properties.

When a high-resolution crystal structure of the target is unavailable, or as a complementary approach, ligand-based pharmacophore mapping is employed. This computational technique analyzes a set of known active inhibitors to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) required for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For DDR1/2, a pharmacophore model can be constructed based on known multi-kinase inhibitors that show activity against these receptors. The model would define the precise spatial relationships between key interaction points, such as:

A hydrogen-bonding group to interact with the kinase hinge region.

A hydrophobic/aromatic moiety to occupy the ATP adenine-binding pocket.

An additional functional group positioned to access the solvent-exposed region or an allosteric pocket.

This validated pharmacophore model then serves as a 3D query to virtually screen large databases of chemical compounds. Hits from the virtual screen that match the pharmacophore are then selected for biological testing, significantly accelerating the discovery of novel and structurally diverse DDR1/2 inhibitor scaffolds.

Rational, structure-based design leverages detailed knowledge of the three-dimensional structure of the DDR1 kinase domain. A notable strategy is the "Back-to-Front" design approach, which aims to build inhibitors with high selectivity. The ATP-binding site of kinases is highly conserved, particularly the hinge region. Designing inhibitors that start from this region often leads to a lack of selectivity against other kinases.

The "Back-to-Front" method inverts this process. It begins by identifying a molecular fragment that binds to a less-conserved "back" pocket, often an allosteric site adjacent to the main ATP pocket, such as the one created by the "DFG-out" inactive conformation. This initial anchor point is unique to a smaller subset of kinases, providing an immediate basis for selectivity. From this anchor, the molecule is systematically extended "forward" using chemical linkers and functional groups until it reaches and engages the hinge region. This ensures that the final molecule not only has the necessary hinge-binding interactions for potency but also retains the unique back-pocket interactions that confer selectivity for DDR1/2 over other kinases.

Core Chemical Scaffolds and Chemical Diversity of DDR Inhibitors

The chemical landscape of DDR1/2 inhibitors is diverse, characterized by several core heterocyclic scaffolds that are adept at binding to the kinase ATP site, as well as other unique chemical classes that may engage the target through different mechanisms.

A significant number of potent DDR1/2 inhibitors are built upon nitrogen-containing heterocyclic scaffolds. These structures are particularly effective as "hinge-binders," using their nitrogen atoms to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. The diversity in these core scaffolds allows for different substitution vectors, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The table below summarizes these key scaffolds and their roles.

| Scaffold Name | General Structure | Key Role in DDR Inhibition | Example Substitution Pattern for SAR Exploration |

|---|---|---|---|

| Pyrimidine |  | Acts as a versatile hinge-binding motif, capable of forming one or two hydrogen bonds. It is a very common core in kinase inhibitor design. | Substitutions at the C2, C4, and C5 positions are explored to modulate potency and target selectivity by interacting with different pockets of the ATP-binding site. |

| Phthalazine |  | This bicyclic scaffold provides a rigid core for presenting substituents. Its nitrogen atoms serve as hydrogen bond acceptors for the hinge region. | The primary point of variation is typically a large substituent at the C1 position, designed to occupy the hydrophobic back pocket. |

| Pyrazole (B372694) |  | Often identified through fragment-based screening, the pyrazole ring can act as a hinge-binder and provides multiple vectors for chemical elaboration. | Substitutions at the N1, C3, and C4 positions are commonly used to grow the fragment into a lead compound with improved affinity. |

| Pyrazine (B50134) |  | Similar to pyrimidine, the pyrazine core functions as an effective hinge-binding element. | Functionalization often occurs at the positions ortho and para to the hinge-binding nitrogen to optimize interactions within the ATP site. |

| Quinazoline (B50416) |  | A well-established bicyclic scaffold in kinase inhibition. It provides a rigid platform for orienting substituents toward key interaction sites. | The C4 position is typically substituted with an aniline (B41778) or similar group to engage the hinge, while the C6 and C7 positions are modified to enhance solubility and cell permeability. |

Distinct from the typical ATP-competitive hinge-binders, derivatives of the thiazolidinedione (TZD) scaffold have also been identified as DDR1 inhibitors. The TZD core is not a classic kinase hinge-binder, suggesting a potentially different mechanism of action, such as allosteric inhibition.

The core structure consists of a TZD ring, and SAR studies have focused primarily on modifications of the 5-benzylidene substituent. These studies have shown that the nature and position of substituents on the phenyl ring of the benzylidene group are critical for inhibitory activity against DDR1.

The following table illustrates a representative SAR trend for this class of compounds.

| General Structure | Substitution on Phenyl Ring (R) | Impact on DDR1 Inhibitory Activity (Illustrative IC₅₀) |

|---|---|---|

| -H (Unsubstituted) | Baseline activity (e.g., IC₅₀ = 5.2 µM) |

| 4-OH (Hydroxy) | Significant increase in potency (e.g., IC₅₀ = 0.8 µM) | |

| 3,4-diOH (Dihydroxy) | Potency maintained or slightly reduced compared to 4-OH (e.g., IC₅₀ = 1.1 µM) | |

| 4-OCH₃ (Methoxy) | Potency is significantly reduced compared to 4-OH (e.g., IC₅₀ = 8.9 µM) |

This SAR data suggests that a hydrogen-bond-donating group, such as a hydroxyl, at the para-position of the phenyl ring is crucial for potent DDR1 inhibition within this chemical series. The loss of this hydrogen-bonding capability, as seen with the methoxy (B1213986) group, leads to a dramatic decrease in activity. This highlights the specific and sensitive nature of the interaction between this scaffold and the DDR1 protein.

Ureidocoumarins and Urea (B33335) Motifs

The urea motif is a key structural feature in a number of potent DDR1 inhibitors. researchgate.net The replacement of an amide linker with a urea group has been explored as a strategy to modulate the potency and selectivity of DDR inhibitors. nih.gov For instance, the quinazoline urea KST9046 demonstrated selective DDR1 inhibition, albeit with moderate potency. mdpi.com

Recent studies have identified ureidocoumarins as a promising class of DDR1 inhibitors. mdpi.comresearchgate.net Through a drug repurposing approach, a series of ureidocoumarins were identified as selective DDR1 inhibitors. mdpi.comnih.gov Among these, compounds 3a , 3i , and 3q exhibited the most potent DDR1 inhibitory activities. mdpi.comresearchgate.net Notably, the m-trifluoromethoxy phenyl derivative 3q showed a high degree of selectivity for DDR1 over DDR2, with an IC50 of 191 nM for DDR1 and 5080 nM for DDR2. mdpi.comresearchgate.netnih.gov This highlights the importance of the substitution pattern on the terminal phenyl ring in achieving selectivity.

The superiority of the ureidocoumarin scaffold over corresponding amide congeners was also observed, with ureidocoumarins 3g and 3i showing better DDR1/2 inhibitory activity than their amide counterparts 4a and 4b . mdpi.com This suggests that the urea linker plays a crucial role in the binding and inhibitory activity of these compounds.

Table 1: Inhibitory Activity of Ureidocoumarin Derivatives

| Compound | DDR1 (%EI at 10 µM) | DDR2 (%EI at 10 µM) |

|---|---|---|

| 3a | 92.65 | 83.63 |

| 3i | 77.06 | 67.34 |

| 3q | 87.37 | 70.07 |

| 3g | - | - |

| 4a | - | - |

| 4b | - | - |

Data from in vitro biochemical kinase inhibitory assays. mdpi.com

Tetrahydroisoquinoline Class

The tetrahydroisoquinoline scaffold has been successfully utilized to develop highly potent and selective DDR1 inhibitors. acs.orgnih.govacs.org Wang et al. reported the design of tetrahydroisoquinoline-7-carboxamide derivatives, with the R-enantiomer of one such compound showing good oral activity in a mouse model of pulmonary fibrosis. mdpi.com

SAR studies on this class of compounds revealed that the R1 substituent plays a critical role in potency. acs.org A small hydrophobic substituent at the R1 position, such as a methyl or ethyl group, can occupy a hydrophobic pocket in the ATP binding site of DDR1, leading to a significant improvement in potency. acs.org For example, the (R)-methyl derivative 6b and the (R)-ethyl derivative 6d showed 20-fold and 12-fold increases in potency, respectively, compared to the unsubstituted compound 6a . acs.org Conversely, a larger group at this position, like isopropyl, was detrimental to binding and resulted in a loss of potency. acs.org

Further optimization of this series led to the discovery of compound 6j , which exhibited a potent IC50 value of 9.4 nM against DDR1. acs.orgsemanticscholar.org This compound also demonstrated excellent selectivity over a panel of 400 non-mutated kinases. acs.org The introduction of various hydrophobic groups at the R4 position was also well-tolerated, maintaining strong inhibition against DDR1. acs.org For instance, compounds with ethyl, isopropyl, and phenyl groups at R4 displayed IC50 values in the range of 44.6 to 50.5 nM. acs.org

Table 2: Inhibitory Activity of Tetrahydroisoquinoline Derivatives

| Compound | R1 Substituent | DDR1 IC50 (nM) |

|---|---|---|

| 6a | H | 442 |

| 6b | (R)-methyl | 22.1 |

| 6c | (S)-methyl | 425 |

| 6d | (R)-ethyl | 36.8 |

| 6f | (R)-isopropyl | >1000 |

| 6j | - | 9.4 |

Data from in vitro kinase assays. acs.org

Molecular Determinants of Potency and Selectivity

The potency and selectivity of DDR1/2 inhibitors are governed by specific molecular interactions within the kinase domain. Understanding these determinants is crucial for the rational design of next-generation inhibitors.